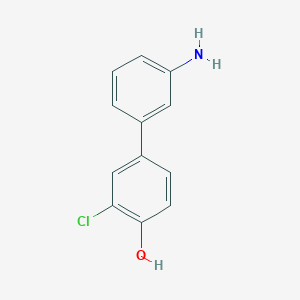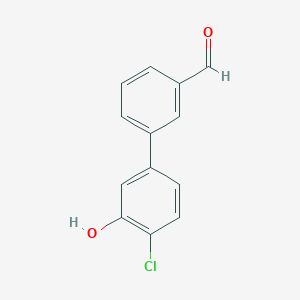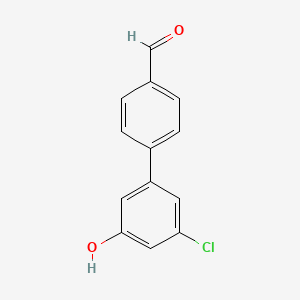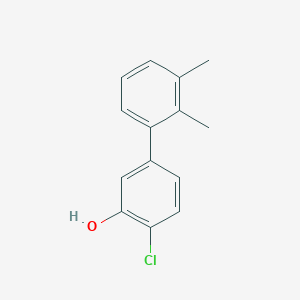
3-Chloro-5-(2-formylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-(2-formylphenyl)phenol, 95% (3C5F) is a synthetic organic compound with a variety of industrial, pharmaceutical, and agricultural applications. It is an important intermediate in the synthesis of a range of organic compounds and has been studied extensively in scientific research.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-(2-formylphenyl)phenol, 95% has been used extensively in scientific research due to its unique properties. It has been used in studies of organic synthesis, drug synthesis, and biochemistry. It has also been used in the synthesis of a variety of organic compounds, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
3-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile and is capable of undergoing a variety of reactions, including substitution and addition reactions. It can also react with electrophiles and can form covalent bonds with them.
Biochemical and Physiological Effects
3-Chloro-5-(2-formylphenyl)phenol, 95% has been studied for its biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties and has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to have anti-cancer properties and to reduce the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
3-Chloro-5-(2-formylphenyl)phenol, 95% is a useful compound for laboratory experiments due to its stability and ease of synthesis. It is also relatively inexpensive and can be purchased in bulk. However, it is important to note that 3-Chloro-5-(2-formylphenyl)phenol, 95% is a strong nucleophile and can react with other compounds in the lab, so it should be handled with care.
Zukünftige Richtungen
In the future, 3-Chloro-5-(2-formylphenyl)phenol, 95% could be used in the synthesis of more complex organic compounds, such as pharmaceuticals and agrochemicals. It could also be used in the development of new drugs and therapies for diseases such as cancer and inflammation. Additionally, further research could be done to explore the biochemical and physiological effects of 3-Chloro-5-(2-formylphenyl)phenol, 95% on the body. Finally, 3-Chloro-5-(2-formylphenyl)phenol, 95% could be used in the development of new materials, such as polymers and nanomaterials.
Synthesemethoden
3-Chloro-5-(2-formylphenyl)phenol, 95% is synthesized by a two-step process. In the first step, a mixture of 2-formylphenol and sodium chloride is heated in an inert atmosphere to form 3-Chloro-5-(2-formylphenyl)phenol, 95%. In the second step, the product is purified by recrystallization and then dried to obtain a 95% pure product.
Eigenschaften
IUPAC Name |
2-(3-chloro-5-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-11-5-10(6-12(16)7-11)13-4-2-1-3-9(13)8-15/h1-8,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNAJLCRZKCWZLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685855 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(2-formylphenyl)phenol | |
CAS RN |
1262002-46-9 |
Source


|
| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














